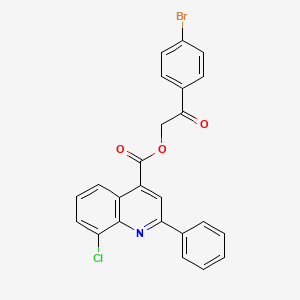
1,2,5-Triphenylpyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Triphenylpyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with three phenyl groups and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Triphenylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Schulte-Reisch reaction, where 1,4-diphenylbuta-1,3-diyne reacts with aniline in the presence of a copper chloride catalyst . This method is advantageous as it increases yield, reduces reaction temperature, and shortens reaction time compared to traditional methods.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,5-Triphenylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1,2,5-Triphenylpyrrole-3-carboxylic acid.
Reduction: 1,2,5-Triphenylpyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,5-Triphenylpyrrole-3-carbaldehyde has several applications in scientific research:
Fluorescent Probes: It is used in the development of fluorescent probes for the detection of carbon dioxide due to its aggregation-enhanced emission properties.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural framework is explored for the development of new therapeutic agents, particularly in the field of anticancer and antimicrobial research.
Mechanism of Action
The mechanism by which 1,2,5-Triphenylpyrrole-3-carbaldehyde exerts its effects is primarily related to its ability to interact with specific molecular targets. For instance, in fluorescent probes, the compound’s aggregation state influences its emission properties. The disaggregation process triggered by the presence of carbon dioxide leads to a significant decrease in fluorescence intensity . This property is exploited for the selective and real-time detection of carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound has similar structural features but with methyl groups instead of phenyl groups.
1,2,5-Triphenylpyrrole: Lacks the aldehyde group, which significantly alters its chemical reactivity and applications.
Uniqueness
1,2,5-Triphenylpyrrole-3-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct electronic and steric properties. These features enhance its utility in various applications, such as fluorescent probes and organic electronics, where specific structural attributes are crucial for performance.
Properties
Molecular Formula |
C23H17NO |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,2,5-triphenylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C23H17NO/c25-17-20-16-22(18-10-4-1-5-11-18)24(21-14-8-3-9-15-21)23(20)19-12-6-2-7-13-19/h1-17H |
InChI Key |
HIHNQYHPOUWQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
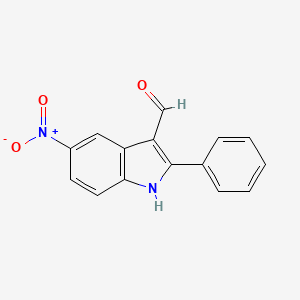
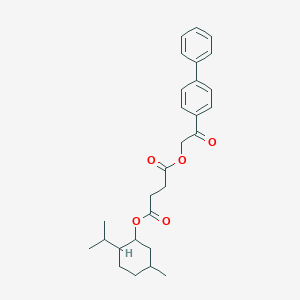
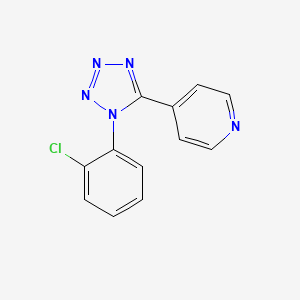
![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)
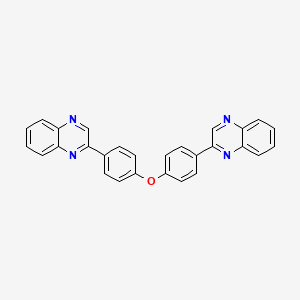
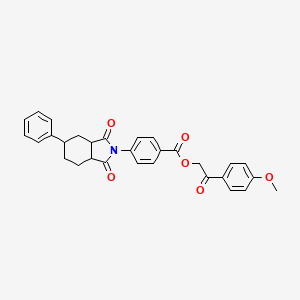
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![2,2-dimethyl-5-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12467240.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
